molecular formula C8H8O5 B15219120 2,4-Dihydroxy-5-methoxybenzoic acid CAS No. 67370-98-3

2,4-Dihydroxy-5-methoxybenzoic acid

Cat. No.: B15219120
CAS No.: 67370-98-3
M. Wt: 184.15 g/mol
InChI Key: UWCZIWYPSUEYEI-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-5-methoxybenzoic acid is a phenolic acid derivative with the molecular formula C8H8O5 It is a type of hydroxybenzoic acid, which is known for its antioxidant properties and potential health benefits

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the hydroxylation of 5-methoxybenzoic acid. This process typically requires the use of strong oxidizing agents under controlled conditions to introduce hydroxyl groups at the 2 and 4 positions of the aromatic ring .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of environmentally benign reagents and solvents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acids.

Scientific Research Applications

2,4-Dihydroxy-5-methoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of 2,4-Dihydroxy-5-methoxybenzoic acid are primarily due to its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

2,4-Dihydroxy-5-methoxybenzoic acid is similar to other hydroxybenzoic acids, such as:

    Salicylic acid: Known for its use in acne treatment.

    Protocatechuic acid: Studied for its antioxidant and anti-inflammatory properties.

    Vanillic acid: Used as a flavoring agent and studied for its antioxidant properties.

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the 5 position and hydroxyl groups at the 2 and 4 positions make it particularly effective as an antioxidant and a potential therapeutic agent .

Properties

CAS No.

67370-98-3

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

2,4-dihydroxy-5-methoxybenzoic acid

InChI

InChI=1S/C8H8O5/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,9-10H,1H3,(H,11,12)

InChI Key

UWCZIWYPSUEYEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)O)O

Origin of Product

United States

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